molecular formula C19H18ClFN2O2 B4514547 N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B4514547
M. Wt: 360.8 g/mol
InChI Key: ZQKFEVGWGIANEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a 3-chlorophenyl group, a 4-fluorobenzoyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves the following steps:

    Formation of the 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of the piperidinecarboxamide: Piperidine is reacted with 3-chlorophenyl isocyanate to form the intermediate 3-chlorophenyl-piperidinecarboxamide.

    Coupling reaction: The intermediate 3-chlorophenyl-piperidinecarboxamide is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of 4-fluorobenzoyl chloride and 3-chlorophenyl isocyanate are prepared.

    Automated reaction setups: The coupling reaction is carried out in automated reactors to ensure consistency and efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl and 4-fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(4-fluorobenzoyl)thiourea
  • N-(3-chlorophenyl)-N’-(4-fluorobenzoyl)urea
  • N-(3-chlorophenyl)-N’-(4-fluorobenzoyl)guanidine

Uniqueness

N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-4-1-5-17(11-15)22-18(24)14-3-2-10-23(12-14)19(25)13-6-8-16(21)9-7-13/h1,4-9,11,14H,2-3,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKFEVGWGIANEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Reactant of Route 3
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.